Vamicamide
Overview
Description
Vamicamide is an organic compound that features a dimethylamino group, a phenyl group, and a pyridyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vamicamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the preparation of a pyridyl intermediate through a coupling reaction, such as the Wurtz coupling, which involves the reaction of 4-lithiodihalopyridines with an oxidizing agent like iodine or manganese dioxide.
Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyridyl intermediate in the presence of a palladium catalyst.
Incorporation of the Dimethylamino Group: The dimethylamino group is typically added through a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate leaving group on the intermediate compound.
Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone through an amide coupling reaction, using reagents such as di(2-pyridyl) carbonate or O,O’-di(2-pyridyl) thiocarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Vamicamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyridines.
Scientific Research Applications
Vamicamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Vamicamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. It may also participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.
2-Phenylpyridine: Used as a ligand in coordination chemistry.
N,N-Dimethylbenzamide: Utilized in organic synthesis and as a solvent.
Uniqueness
Vamicamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethylamino group and a pyridyl ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
97987-88-7 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |
InChI Key |
BWNLUIXQIHPUGO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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